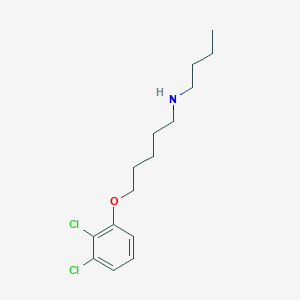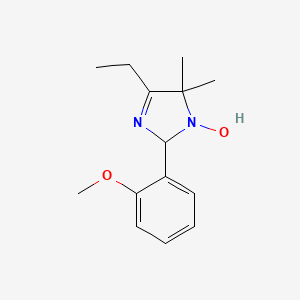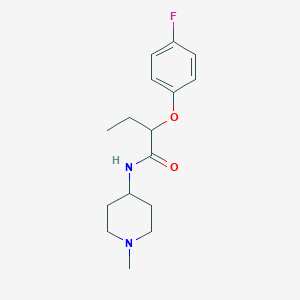![molecular formula C16H20FNO3 B5019675 3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5019675.png)
3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid, also known as FTCC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. FTCC is a cyclic amino acid derivative that has been shown to exhibit promising pharmacological properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid involves the inhibition of DPP-4, which is a key regulator of glucose homeostasis. DPP-4 is responsible for the degradation of incretin hormones, which play a key role in insulin secretion and glucose regulation. By inhibiting DPP-4, this compound increases the levels of incretin hormones, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit DPP-4. This inhibition leads to increased levels of incretin hormones, which in turn leads to improved glucose homeostasis and insulin sensitivity. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid is its high yield and purity, making it suitable for further research and development. Additionally, its ability to inhibit DPP-4 and exhibit anti-inflammatory properties makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be further investigated before it can be used in clinical settings.
Future Directions
There are several future directions for the research and development of 3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to investigate its potential toxicity and side effects, as well as its efficacy in clinical settings. Overall, this compound shows promise as a potential candidate for drug discovery and development, and further research is warranted to fully explore its potential applications.
Synthesis Methods
The synthesis of 3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid can be achieved through a multistep process that involves the reaction of 3-fluoroaniline with diethyl malonate, followed by cyclization and subsequent deprotection. The final product is obtained in high yield and purity, making it suitable for further research.
Scientific Research Applications
3-{[(3-fluorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid has been shown to exhibit potential applications in drug discovery and development due to its ability to modulate the activity of certain enzymes and receptors. Specifically, this compound has been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a key role in glucose regulation. This inhibition has been shown to improve glucose homeostasis and insulin sensitivity, making this compound a potential candidate for the treatment of type 2 diabetes.
properties
IUPAC Name |
3-[(3-fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-15(2)12(7-8-16(15,3)14(20)21)13(19)18-11-6-4-5-10(17)9-11/h4-6,9,12H,7-8H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXBTQRAYTUQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 7-methyl-5-[5-(3-nitrophenyl)-2-furyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5019611.png)
![10-acetyl-11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5019615.png)
![1-[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5019618.png)

![1-chloro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5019622.png)
![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5019640.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5019652.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5019657.png)
![3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5019677.png)
![N-[2-(benzylthio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B5019681.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,6-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B5019688.png)